![molecular formula C16H13F2NO2 B2979798 (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide CAS No. 305373-25-5](/img/structure/B2979798.png)
(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2E)-3-[4-(Difluoromethoxy)phenyl]acrylate” is related to your query . It has a molecular formula of C10H7F2O3 . Another related compound is “(2E)-3- [2,4-bis (difluoromethoxy)phenyl]acrylic acid” with a molecular formula of C11H8F4O4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and density. The molecular weight of “(2E)-3-[4-(Difluoromethoxy)phenyl]acrylate” is approximately 213.158 Da .Aplicaciones Científicas De Investigación
Anti-Inflammatory Potential and Synthesis
A series of ring-substituted N-arylcinnamanilides, including (2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide, have been investigated for their anti-inflammatory potential. These compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting a potential for treating inflammatory conditions. The compounds demonstrated a potency exceeding that of the parental cinnamic acid, with specific derivatives showing high inhibition of transcription factor NF-κB. This effect was observed without affecting the IκBα level or MAPKs activity, indicating a unique mode of action compared to traditional anti-inflammatory drugs like prednisone. The modification of the anilide core by lipophilic and bulky moieties appears beneficial for enhancing anti-inflammatory potential. The synthesis and characterization of these compounds, including their molecular structures determined by single-crystal X-ray analysis, highlight the importance of structural modification in achieving desired biological activities (Hošek et al., 2019).
Biological Activities and ADMET-Related Properties
Further research into N-arylcinnamanilides has extended into examining their biological activities against various pathogens and their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)-related properties. This work has uncovered promising antimicrobial activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Mycobacterium tuberculosis. Notably, one derivative exhibited superior activity against MRSA isolates compared to ampicillin. Additionally, these compounds have been evaluated for their cytotoxic effects and anti-inflammatory potential, demonstrating significant attenuation of lipopolysaccharide-induced NF-κB activation without notable cytotoxicity at relevant concentrations. The experimental and in silico approximation of lipophilicity values for these compounds, alongside a comprehensive evaluation of their structural analogs, provides valuable insights into their pharmacokinetic profiles and potential as therapeutic agents (Kos et al., 2020).
Propiedades
IUPAC Name |
(E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-16(18)21-14-9-7-13(8-10-14)19-15(20)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,19,20)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHVTNYMQVVLKM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

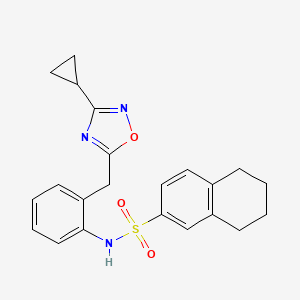
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)
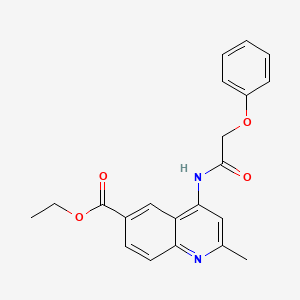


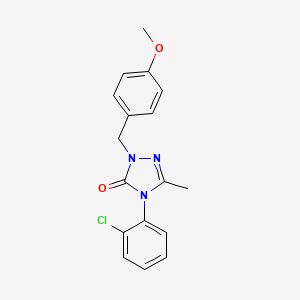
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)
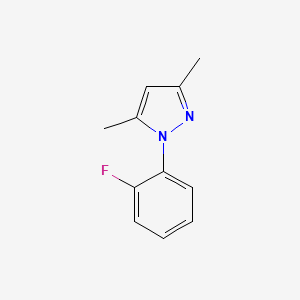
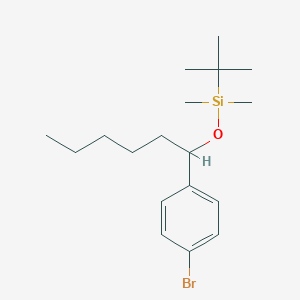
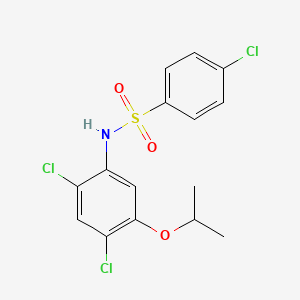
![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)
